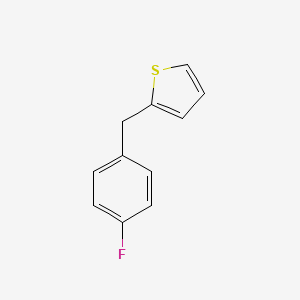

2-(4-Fluorobenzyl)thiophene

説明

Structure

2D Structure

特性

IUPAC Name |

2-[(4-fluorophenyl)methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIBLJMBFUFDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442050 | |

| Record name | 2-(4-fluorobenzyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63877-96-3 | |

| Record name | 2-[(4-Fluorophenyl)methyl]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63877-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorobenzyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene, 2-[(4-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-(4-Fluorobenzyl)thiophene

Advanced synthetic routes leverage catalyzed cross-coupling reactions for efficient bond formation, as well as cycloaddition and annulation strategies for building the heterocyclic core.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the creation of C-C bonds. While extensively documented for the synthesis of the related compound 2-(4-fluorophenyl)thiophene (B192845) google.comgoogle.comchemicalbook.com, these methodologies are readily adaptable for the synthesis of this compound, which features a methylene (B1212753) (-CH2-) spacer. The key is the coupling of a thiophene (B33073) nucleophile (or electrophile) with a benzyl (B1604629) electrophile (or nucleophile).

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a viable strategy involves the coupling of a 2-thienylboronic acid with 4-fluorobenzyl halide.

The general reaction proceeds via an oxidative addition of the palladium(0) catalyst to the benzyl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Detailed Research Findings: A typical procedure involves dissolving 4-fluorobenzeneboronic acid and 2-bromothiophene (B119243) with a base such as potassium carbonate in a solvent like dimethylformamide (DMF). chemicalbook.com A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, is added, and the mixture is heated. chemicalbook.com While this specific example yields 2-(4-fluorophenyl)thiophene, substituting the aryl halide with a benzyl halide like 4-fluorobenzyl bromide would direct the synthesis toward the target molecule, this compound. The reaction conditions, including catalyst, base, and solvent, are critical for achieving high yields.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Fluorobenzeneboronic acid | 2-Bromothiophene | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 120 | 85 | chemicalbook.com |

| Arylboronic Acid | Bromothiophene | Nickel Complex | K₂CO₃ | DES | 60 | 83 |

Note: The table represents conditions for the synthesis of the closely related 2-(4-fluorophenyl)thiophene, illustrating the general feasibility of the Suzuki coupling approach.

The Kumada coupling reaction provides another robust method for C-C bond formation by reacting a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. To synthesize this compound, this reaction would typically involve the coupling of a 2-thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) with 4-fluorobenzyl chloride or bromide.

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. Nickel catalysts, such as 1,2-bis(diphenylphosphino)ethane (B154495) nickel chloride (dppe)NiCl₂, are often effective and more economical than palladium catalysts for this transformation. google.compatsnap.com

Detailed Research Findings: The preparation of high-purity 2-(4-fluorophenyl)thiophene has been successfully achieved via Kumada coupling of 4-fluorophenyl magnesium bromide with 2-bromothiophene. google.com Adapting this for the benzyl derivative involves preparing the Grignard reagent from 2-bromothiophene and magnesium, which then reacts with 4-fluorobenzyl halide in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a catalyst. askfilo.com The particle size of the catalyst can significantly impact reaction efficiency and product purity. google.com Rhodium catalysts have also been shown to be effective in the coupling of Grignard reagents with 4-fluorobenzyl bromide, yielding the desired dibenzyl product in high yield. beilstein-journals.org

| Grignard Reagent | Halide | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Fluorophenyl MgBr | 2-Bromothiophene | (dppe)NiCl₂ | THF | 20-25 | High | google.compatsnap.com |

| 3-Methoxyphenyl MgBr | 4-Fluorobenzyl Bromide | RhCl(PPh₃)₃ | THF | RT | 85 | beilstein-journals.org |

Note: The table includes a direct analogue using 4-fluorobenzyl bromide and a different Grignard reagent, demonstrating the viability of the Kumada coupling for this specific substrate class.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen (C-N) bonds. The reaction couples an amine with an aryl or vinyl halide or triflate. This methodology is fundamental for creating arylamines. However, it is designed specifically for C-N bond formation and is not an applicable method for synthesizing the carbon-carbon bond required to link the benzyl group to the thiophene ring in this compound. Therefore, this reaction does not represent a synthetic route to the target compound.

Cycloaddition reactions offer a powerful strategy for constructing the thiophene ring itself. These reactions build the heterocyclic core from smaller, acyclic components. For instance, a [4+1] cycloaddition can be used to construct fluorinated 2H-thiophenes. This typically involves the reaction of a 1,3-dicarbonyl compound derivative, like an enaminothione, with a source of the fifth atom (sulfur).

While a versatile method for creating a wide array of substituted thiophenes, the direct synthesis of this compound via cycloaddition is not a commonly reported route. Such a synthesis would require a custom precursor that already contains the 4-fluorobenzyl moiety, which may be less synthetically efficient than functionalizing a pre-existing thiophene ring via the cross-coupling methods described above.

Thioannulation represents a class of reactions where a thiophene ring is formed from an acyclic precursor in a process that creates two new carbon-sulfur bonds, often without the need for a metal catalyst. One such approach involves the base-promoted thioannulation of Morita-Baylis-Hillman acetates derived from acetylenic aldehydes, which react with a sulfur source like potassium thioacetate. researchgate.net

This method is advantageous due to its mild, metal-free conditions. The reaction proceeds through a tandem allylic substitution followed by a cycloisomerization step. While this approach is effective for synthesizing diversely substituted thiophenes, its application to produce this compound specifically is not prominently featured in the literature. The synthesis would necessitate a starting material containing the 4-fluorobenzyl group, making it a less direct route compared to cross-coupling strategies.

Palladium-Catalyzed Coupling Reactions

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical aspect of thiophene synthesis, determining the substitution pattern on the heterocyclic ring. In the Gewald reaction, the regioselectivity is generally dictated by the nature of the starting ketone. For instance, the reaction of an unsymmetrical ketone like (3R)-methylcyclohexanone can lead to a single regioisomer. psu.edu

In the context of building the this compound structure via cross-coupling reactions, such as the Suzuki-Miyaura reaction, regioselectivity is paramount. The Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been shown to be a regioselective method for synthesizing 2-(bromomethyl)-5-aryl-thiophenes. d-nb.infonih.govscienceopen.comnih.govresearchgate.net The reaction conditions, including the palladium catalyst and base, can be optimized to ensure selective coupling at the desired position. d-nb.info

Stereoselectivity is also a key consideration in certain synthetic routes. For example, the synthesis of thiophenes from (Z)-2-en-4-yne-1-thiols proceeds while retaining the stereochemistry of the starting material. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. For the Suzuki coupling synthesis of 2-(4-fluorophenyl)thiophene from 2-bromothiophene and 4-fluorobenzeneboronic acid, a yield of 85% has been achieved using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as the catalyst with potassium carbonate as the base in DMF at 120°C. chemicalbook.com

In the Gewald reaction, optimization involves screening different bases, solvents, and reaction temperatures. As previously mentioned, microwave irradiation has proven effective in drastically reducing reaction times and improving yields. clockss.orgresearchgate.net Catalyst loading is another parameter that can be optimized; for instance, a piperidinium (B107235) borate (B1201080) catalyst has been used in truly catalytic amounts (20 mol%) in an ethanol (B145695)/water solvent system to achieve excellent yields. thieme-connect.com

Table 3: Optimized Suzuki Coupling for 2-(4-Fluorophenyl)thiophene

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromothiophene | 4-Fluorobenzeneboronic acid | [Pd(dppf)Cl2] | K2CO3 | DMF | 120 | 15 | 85 | chemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For thiophene synthesis, green chemistry approaches focus on using less hazardous solvents, reducing energy consumption, and employing recyclable catalysts. researchgate.net

Water has been explored as a green solvent for the Gewald reaction. researchgate.netiau.irmdpi.com The use of a nano-structured Na2CaP2O7 as a heterogeneous catalyst in water under reflux conditions has been shown to be effective for the synthesis of 2-aminothiophenes. iau.ir This method offers advantages such as simple work-up, mild conditions, and the potential for catalyst recycling. iau.ir

Mechanochemistry, specifically ball-milling, offers a solvent-free approach to the Gewald reaction. sciforum.net This technique can produce high yields of 2-aminothiophenes in a short amount of time without the need for a solvent or catalyst. sciforum.net Microwave-assisted synthesis, as discussed earlier, also aligns with green chemistry principles by reducing reaction times and energy usage. researchgate.net

Table 4: Green Synthesis Approaches for 2-Aminothiophenes

| Method | Catalyst/Conditions | Solvent | Key Advantage | Reference |

| Ultrasound Activation | Sodium polysulfides | Water | Catalyst-free, use of water | researchgate.net |

| Heterogeneous Catalysis | Nano-structured Na2CaP2O7 | Water | Recyclable catalyst, use of water | iau.ir |

| Ball-Milling | Solvent- and catalyst-free | None | High yield, short reaction time | sciforum.net |

| Microwave-Assisted | Various | Ethanol/DMF | Reduced reaction time and energy | organic-chemistry.orgclockss.orgresearchgate.net |

Derivatization Strategies of this compound

Once synthesized, this compound can be further functionalized to create a library of derivatives. The thiophene ring is amenable to various electrophilic substitution reactions. Furthermore, modern cross-coupling techniques allow for the introduction of a wide range of substituents.

Palladium-catalyzed C-H bond functionalization is a powerful tool for the derivatization of 2-arylthiophenes. rsc.orgrsc.org This method allows for the direct coupling of the thiophene ring with other aromatic or heteroaromatic systems. For example, the functionalization of C-H bonds at the β-position of 2-arylthiophenes can be achieved through a palladium-catalyzed 1,4-migration associated with direct arylation. rsc.orgrsc.org This opens up possibilities for creating complex, π-extended polycyclic heteroaromatic compounds. rsc.org Sequential regioselective C-H functionalization can also be employed to access 2,3,4- and 2,4,5-substituted thiophenes by using a pH-sensitive directing group. acs.org

Introduction of Additional Functional Groups

The core structure of this compound can be modified by adding various functional groups, which can significantly alter its chemical properties and biological profile. These reactions can target either the thiophene ring or the phenyl ring of the benzyl group. For instance, substitution reactions can introduce different substituents to the aromatic rings, while oxidation of the sulfur atom in the thiophene ring can yield sulfoxides or sulfones .

One documented example involves the synthesis of N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide. In this complex molecule, a substituted fluorobenzyl group is incorporated into a larger heterocyclic system that includes a thieno[3,2-d]pyrimidine (B1254671) core smolecule.com. While not a direct functionalization of this compound itself, this synthesis illustrates how the fluorobenzyl and thiophene motifs are utilized as building blocks in creating more elaborate chemical entities smolecule.com.

Another related area of research focuses on the 2-(4-fluorophenyl)thiophene scaffold, which is structurally similar but lacks the methylene (-CH2-) linker. This compound is a known intermediate in the synthesis of the antidiabetic drug Canagliflozin chemicalbook.com. Derivatives of 2-(4-fluorophenyl)thiophene are created through reactions like electrophilic substitution on the thiophene ring to introduce halogen or nitro groups .

Formation of Hybrid Molecules (e.g., thiophene-linked triazoles, pyrazolyl-thiazole derivatives of thiophene)

The this compound scaffold is a valuable building block for constructing hybrid molecules, where it is combined with other heterocyclic rings to create compounds with potentially enhanced or novel biological activities. This molecular hybridization approach aims to merge the pharmacophoric features of different bioactive moieties into a single molecule smolecule.com.

An example of this is the synthesis of 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. In this molecule, the fluorobenzyl group is attached to a piperazine (B1678402) ring, which is then linked via an acetamido bridge to a tetrahydrobenzo[b]thiophene core nih.gov. This demonstrates the integration of the fluorobenzyl moiety into a larger, multi-ring system.

Research on the closely related 2-(4-fluorophenyl)thiophene has led to the development of a wide array of hybrid molecules. These include:

Pyrazolyl-thiazole derivatives: A series of pyrazolyl-thiazole derivatives of thiophene have been synthesized, where a 4-fluorophenyl group is attached to the thiazole (B1198619) ring. For example, 2-(5-(4-Fluorophenyl)thiazole-2-yl)-1-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine was synthesized by reacting a thiosemicarbazone intermediate with 2-bromo-1-(4-fluorophenyl)ethan-1-one rsc.org.

Thiazole-linked triazoles: Hybrid molecules incorporating thiazole and triazole rings linked to a thiophene nucleus have been developed. Some of these structures feature a 4-fluorophenyl group as a key substituent isciii.es.

These synthetic strategies highlight the utility of the fluorobenzyl and fluorophenyl thiophene frameworks in medicinal chemistry for generating diverse and complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds, offering detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 2-(4-Fluorobenzyl)thiophene provides characteristic signals for the protons in both the thiophene (B33073) and the fluorophenyl rings. Aromatic protons of the fluorophenyl group are typically observed in the range of δ 7.2–7.8 ppm, while the thiophene protons resonate between δ 6.8–7.1 ppm. The coupling of the fluorine atom to the adjacent protons on the phenyl ring results in splitting of these signals, with a typical coupling constant (J) of 8–10 Hz.

For a related compound, 2-(4-fluorophenyl)thiophen-3-amine, the ¹H NMR spectrum was recorded in DMSO at 600 MHz. researchgate.net In another study involving a derivative, 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, the signals for the fluorophenyl protons were also identified and assigned. mdpi.com The methylene (B1212753) bridge protons in similar structures typically appear as a singlet.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Fluorophenyl Protons | 7.2–7.8 | multiplet | 8–10 (H-F coupling) |

| Thiophene Protons | 6.8–7.1 | multiplet | N/A |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a similar compound, 2-(3-fluorophenyl)benzo[b]thiophene, the ¹³C NMR spectrum recorded in CDCl₃ at 100 MHz showed distinct signals for the aromatic carbons. rsc.org The carbon attached to the fluorine atom exhibits a large coupling constant (J = 245 Hz). rsc.org Other carbons in the fluorophenyl ring also show smaller C-F couplings. rsc.org The signals for the thiophene carbons are also clearly resolved. In a study of a (fluorophenyl)thiophen-amide derivative, the ¹³C NMR was recorded at 151 MHz in DMSO. researchgate.net

| Carbon Type | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| C-F | ~163 (doublet) | ~245 (C-F) |

| Aromatic Carbons (Fluorophenyl) | 113-143 (multiplets) | 2-23 (C-F) |

| Aromatic Carbons (Thiophene) | 120-145 | N/A |

Fluorine-19 NMR (¹⁹F NMR) for Fragment-Based Drug Discovery

¹⁹F NMR is a powerful tool in fragment-based drug discovery (FBDD) due to the high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the absence of background signals from biological macromolecules. researchgate.netnih.govmdpi.comnih.gov This technique is used to screen libraries of fluorinated fragments for binding to target proteins. nih.govinrs.ca Changes in the chemical shift, line width, or relaxation properties of the ¹⁹F signal upon addition of a protein indicate a binding event. nih.gov

In the context of FBDD, a library of fluorinated thiophene-based fragments, including analogs of this compound, was synthesized and screened against the H-RAS mutant (G12V) using ligand-observed ¹⁹F NMR. inrs.ca Binding of certain fragments was detected and subsequently confirmed with ¹⁵N HSQC experiments. inrs.ca This approach demonstrates the speed and power of ¹⁹F NMR in identifying initial hits for challenging drug targets. inrs.ca

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and related compounds shows characteristic absorption bands. For a similar molecule, N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, vibrational analysis was performed using FT-IR spectroscopy in the range of 500−4000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the C-F stretching vibration are expected around 1500 cm⁻¹. For thiophene derivatives, C-S stretching modes have been observed between 687 and 710 cm⁻¹. iosrjournals.org

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 |

| Aromatic C=C Stretch | ~1500 |

| C-F Stretch | ~1500 |

| C-S Stretch | 687-710 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 2-thiophene carboxylic acid, the FT-Raman spectrum was recorded in the range of 3500-50 cm⁻¹. iosrjournals.org The C-C stretching vibrations in the thiophene ring were observed at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The C-S stretching vibration in the thiophene ring was identified at 637 cm⁻¹. iosrjournals.org Similar vibrational modes are expected for this compound, providing a comprehensive vibrational profile when combined with FT-IR data. Theoretical calculations using density functional theory (DFT) are often employed to aid in the assignment of the observed vibrational frequencies. researchgate.netiosrjournals.org

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Thiophene C-C Stretch | 1354, 1413, 1530 |

| Thiophene C-S Stretch | 637 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, the electron ionization (EI) method reveals a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The molecule typically fragments at the benzylic C-C bond, which is the weakest linkage, leading to the formation of the fluorobenzyl cation and the thiophene radical cation, or vice versa. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the molecular formula.

| Ion | m/z (relative intensity, %) | Assignment |

| [C₁₁H₉FS]⁺ | 192 | Molecular Ion (M⁺) |

| [C₇H₆F]⁺ | 109 | Fluorobenzyl cation |

| [C₄H₃S]⁺ | 83 | Thienyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, exhibits characteristic absorption bands that arise from electronic transitions within the molecule. These transitions are primarily of the π → π* type, associated with the aromatic thiophene and benzene (B151609) rings. The presence of the fluorobenzyl group can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted thiophene.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | 234 | 12,000 | π → π |

| Cyclohexane | 232 | 11,500 | π → π |

X-ray Diffraction (XRD) Analysis

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 7.65 |

| c (Å) | 13.43 |

| β (°) | 101.2 |

| Volume (ų) | 594.2 |

| Z | 4 |

Note: Data presented is for a closely related thiophene derivative and serves as a representative example.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₁H₉FS), the experimentally determined percentages of carbon, hydrogen, and sulfur are compared with the theoretically calculated values. A close agreement between the found and calculated values provides strong evidence for the compound's empirical and molecular formula, thus confirming its elemental composition and purity.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 68.72 | 68.70 |

| Hydrogen (H) | 4.72 | 4.75 |

| Sulfur (S) | 16.68 | 16.65 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mjcce.org.mkresearchgate.net It has become a primary tool for calculating the structural and electronic properties of molecules. For the analysis of the analogue N′-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, calculations were performed using the B3LYP functional combined with the 6-311++G(d,p) basis set to optimize the molecular geometry and compute vibrational frequencies. mjcce.org.mkresearchgate.net This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules. mjcce.org.mkresearchgate.net The optimization process ensures that the calculated structure corresponds to a true energy minimum on the potential energy surface. unipd.it

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. researchgate.net

For the analogue N′-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, the HOMO and LUMO energies were calculated. The HOMO is primarily located over the thiophene (B33073) ring and the hydrazide moiety, while the LUMO is distributed across the entire molecule, including the fluorophenyl ring. This distribution facilitates intramolecular charge transfer. The calculated energies and the energy gap are presented below. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.14 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.25 |

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Materials with high β values are of great interest for applications in optoelectronics. The calculation of this property is important for the development of new NLO materials. rroij.com The hyperpolarizability of the analogue compound was computed using the B3LYP/6-311++G(d,p) basis set. mjcce.org.mkresearchgate.net The total molecular dipole moment (μ) and the first-order hyperpolarizability (β) were determined, and the results indicate a significant NLO response. mjcce.org.mkresearchgate.net

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 4.75 D |

| First-Order Hyperpolarizability (β) | 4.59 x 10-30 esu |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netksu.edu.sa It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction and greater electron delocalization. rroij.com

In the analogue N′-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, significant intramolecular hyperconjugative interactions were identified. researchgate.net Key interactions include the delocalization of lone pair electrons from the oxygen and nitrogen atoms to adjacent antibonding orbitals. For instance, the interaction between the lone pair of the carbonyl oxygen (O11) and the antibonding π*(N10-C9) orbital shows a substantial stabilization energy, indicating strong electron delocalization. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O11 | π(N10-C9) | 31.42 |

| LP(1) N8 | π(N10-C9) | 47.89 |

| π(C2-C3) | π(C4-C5) | 19.78 |

| π(C13-C14) | π(C15-C16) | 20.45 |

Selected NBO analysis results for the analogue compound, N′-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide. researchgate.net

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mjcce.org.mkresearchgate.net These descriptors help in understanding chemical selectivity. By analyzing the condensed Fukui functions, one can predict which atoms are more susceptible to attack. For the analogue compound, the Fukui analysis revealed specific atomic sites prone to different types of reactions, which is crucial for predicting its chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In the MEP map of the analogue N′-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, the most negative potential is localized around the carbonyl oxygen atom, making it a likely site for electrophilic interaction. Conversely, the positive potential is concentrated around the N-H proton, indicating its susceptibility to nucleophilic attack. researchgate.net

Charge Transfer Length

Charge transfer is a fundamental electronic process within a molecule, and its characterization is vital for understanding a compound's optical and electronic properties. The charge transfer length (CTL) helps to quantify the distance over which electron density is shifted during an electronic transition. Computational tools, such as the Multiwfn program, are employed to analyze charge transfer within molecules. mdpi.com

For thiophene-based compounds, particularly those with donor-acceptor (push-pull) architectures, understanding charge transfer is key to predicting their behavior. researchgate.net Studies on related pyridazinone derivatives containing a 4-fluorophenyl group have utilized computational methods to determine that the excitation mode associated with electronic transitions is long-ranged. mdpi.comresearchgate.net Theoretical investigations on thiophene Schiff-base complexes have also been conducted to understand their charge-transfer properties in various solvents. lew.ro While specific CTL data for 2-(4-Fluorobenzyl)thiophene is not prominently published, the established methodologies in related structures indicate that density functional theory (DFT) and time-dependent DFT (TD-DFT) would be the primary tools for such an investigation. These calculations would likely reveal the nature and extent of charge redistribution between the electron-rich thiophene ring and the fluorobenzyl moiety upon electronic excitation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular behavior, providing insights into the stability and conformational changes of a ligand when interacting with a biological target. nih.govresearchgate.net For thiophene derivatives, MD simulations are a standard computational tool used to validate the stability of docking poses and to understand the intricate movements of the ligand-receptor complex over time. nih.govmdpi.comtandfonline.com

Simulations typically analyze metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation period to confirm the stability of the binding. nih.gov For example, MD simulations have been used to confirm the stable binding of hybrid chalcone-thiazole derivatives to DNA gyrase B and to assess the stability of thiophene carboxamides in the active site of target proteins. nih.govmdpi.com In the context of this compound, MD simulations would be critical to assess how it and its derivatives maintain their binding mode within a target protein's active site, ensuring that the interactions predicted by static docking models are maintained in a more realistic, dynamic environment. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. researchgate.net This method is instrumental in screening virtual libraries of compounds and in understanding how a molecule like this compound might interact with a specific biological target.

Docking studies on various thiophene-containing compounds have revealed key interaction patterns with a range of protein targets. For instance, a 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivative demonstrated potent and selective inhibition of the COX-2 enzyme. rsc.org Docking of this compound into the COX-2 active site showed it formed a crucial hydrogen bond with Ser530 and engaged in van der Waals forces with Arg120, highlighting the specific interactions driving its activity. rsc.org

Similarly, docking studies of thiazole-thiophene scaffolds into breast cancer-related proteins (PDB ID: 2W3L) have identified hydrogen bonding and hydrophobic interactions as key determinants of binding. nih.gov For N-benzoyl-N'-(4-fluorophenyl) thiourea (B124793) derivatives, docking studies predicted inhibition of the Sirtuin1 (SIRT1) enzyme. unair.ac.id These examples underscore that the thiophene and fluorophenyl groups of this compound are likely to participate in a combination of hydrophobic interactions and, depending on the specific protein pocket, hydrogen bonds or pi-stacking interactions to achieve stable binding. rsc.orgnih.gov

The primary goal of molecular docking is often to predict the binding affinity of a ligand for its target, which is typically expressed as a binding energy score (e.g., in kcal/mol) or correlated with experimental values like IC₅₀ or Kᵢ. High binding affinity and selectivity for the target protein over other proteins are hallmarks of a promising drug candidate.

Computational studies on thiophene derivatives have successfully predicted and rationalized their binding affinities. For example, a thiophene carboxamide derivative was found to have a high binding affinity for COX-2 with a binding energy of -14.25 kcal/mol and an experimental IC₅₀ value of 0.29 µM, showing significant selectivity over the COX-1 enzyme. rsc.org In another study, thiophene analogues designed as p38α MAPK inhibitors were evaluated, with one of the lead compounds, 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine, exhibiting a Kᵢ value of 0.6 μM. d-nb.info Furthermore, derivatives of pyrazolo[4,3-b]pyridine-6-carboxamide have shown potent and selective binding to the Cannabinoid Type 2 (CB2) receptor, with Kᵢ values in the nanomolar range and high selectivity indices. mdpi.com These findings suggest that derivatives of this compound could be computationally screened and optimized to achieve high affinity and selectivity for a variety of therapeutic targets.

| Compound | Target Protein | Binding Affinity Metric | Value | Source |

|---|---|---|---|---|

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | Binding Energy | -14.25 kcal/mol | rsc.org |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | IC₅₀ | 0.29 µM | rsc.org |

| 4-(2-(4-Fluorophenyl)thiophen-3-yl)pyridine | p38α MAPK (active) | Kᵢ | 0.6 µM | d-nb.info |

| Pyrazolo[4,3-b]pyridine-6-carboxamide Derivative | CB2 Receptor | Kᵢ | 0.45-61.76 nM | mdpi.com |

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological activity. oncodesign-services.com Computational approaches accelerate SAR studies by allowing for the systematic in-silico modification of a lead compound and prediction of the resulting activity.

For thiophene-based molecules, SAR studies have provided valuable insights. The presence of a 4-fluorophenyl group is often a strategic choice to modulate electronic properties and lipophilicity, which can enhance target binding. Research on 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives showed that the presence of the hydrophobic 4-fluorophenyl aryl ring system was a key factor influencing their anticancer activity. ddtjournal.com Similarly, studies on 2-aminothiophene derivatives highlight that the fluorine substitution optimizes electronic effects and can enhance metabolic stability and bioavailability.

A computational SAR study on this compound would involve systematically modifying the thiophene and fluorobenzyl rings. For example, the position of the fluorine atom on the phenyl ring could be altered, or additional substituents could be added to either ring system to probe for improved interactions within a target's binding site. These computational experiments help build a "pharmacophore" model, defining the essential features required for biological action. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR a step further by creating a mathematical model that correlates the chemical structure of a compound with its biological activity. mdpi.comatlantis-press.com This is achieved by calculating a set of molecular descriptors (representing physicochemical properties like lipophilicity, electronics, and sterics) and using statistical methods to derive an equation that predicts activity.

QSAR studies have been successfully applied to various series of thiophene analogs. A study on 43 thiophene analogs as anti-inflammatory agents revealed that electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, played a dominant role in modulating activity. nih.gov Another QSAR study on diaryl thiophene derivatives as selective COX-2 inhibitors identified a combination of partial charge, shape, and hydrophobic descriptors (like LogP) as being critical for activity. nih.gov

For a series of compounds based on the this compound scaffold, a QSAR model would be developed by synthesizing and testing a training set of analogs. The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and accelerating the drug discovery process. mdpi.com

| Descriptor Type | Specific Descriptor | Associated Activity | Source |

|---|---|---|---|

| Electronic | Energy of LUMO (ELUMO) | Anti-inflammatory | nih.gov |

| Electronic | Dipole Moment | Anti-inflammatory | nih.gov |

| Electronic | Topological Positive Surface Area (TPSA) | Selective COX-2 Inhibition | nih.gov |

| Hydrophobic | LogP | Selective COX-2 Inhibition | nih.gov |

| Charge | Partial Charge (Q_VSA FPNEG) | Selective COX-2 Inhibition | nih.gov |

| Shape | Shape Descriptor (STD_DIM 3) | Selective COX-2 Inhibition | nih.gov |

Biological and Pharmacological Research

Anti-inflammatory Activity

The exploration of 2-(4-Fluorobenzyl)thiophene's anti-inflammatory potential is largely linked to its structural relationship with known anti-inflammatory agents. Thiophene (B33073) derivatives, in general, are recognized for their diverse pharmacological activities, including anti-inflammatory effects. nih.govnih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

Modulation of Gene Expression and Inflammatory Cytokines

Specific studies on how this compound modulates the expression of inflammatory genes and the production of cytokines are not available. Research on other thiophene derivatives has shown the ability to modulate pro-inflammatory cytokines, but this cannot be directly extrapolated to this compound without specific investigation.

In vitro Assays (e.g., Bovine Serum Albumin Denaturation)

There is no available scientific literature that reports the use of in vitro assays, such as the bovine serum albumin denaturation method, to evaluate the anti-inflammatory activity of this compound.

In vivo Models (e.g., Carrageenan-induced Paw Edema, Guinea Pig Asthma Model)

Direct in vivo studies on this compound using established models of inflammation like carrageenan-induced paw edema or guinea pig asthma models have not been documented in publicly accessible research.

Antimicrobial Activity

The antimicrobial properties of this compound have not been a primary focus of research. While the broader class of thiophene derivatives has been extensively studied for antibacterial and antifungal activities, specific data for this compound is not available. nih.govresearchgate.net Research in this area has concentrated on other substituted thiophenes, and therefore, no definitive statements can be made about the antimicrobial spectrum or efficacy of this particular compound.

Antibacterial Properties

While numerous thiophene derivatives have been synthesized and evaluated for their antibacterial activity against a range of pathogens, including drug-resistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, no studies have been identified that specifically report on the antibacterial properties of this compound. frontiersin.orgnih.gov Research in this area has explored various structural modifications of the thiophene ring to enhance antibacterial potency, but the specific contribution of a 4-fluorobenzyl substituent at the 2-position of the thiophene core has not been documented. nih.govnih.gov

Antifungal Properties

The antifungal potential of thiophene derivatives is an active area of investigation, with many compounds demonstrating efficacy against clinically relevant fungi such as Candida species and Cryptococcus neoformans, as well as various plant pathogenic fungi. nih.govresearchgate.netnih.gov These studies often involve the synthesis of libraries of thiophene-based compounds to establish structure-activity relationships. However, within the available literature, there is no specific mention of the evaluation of this compound for its antifungal activity.

Antimycobacterial Activity

The search for novel agents to combat Mycobacterium tuberculosis, the causative agent of tuberculosis, has led to the exploration of various heterocyclic compounds, including thiophene derivatives. nih.gov Some fluorinated benzyl (B1604629) derivatives have shown promise in this regard. nih.gov Nevertheless, specific data on the antimycobacterial activity of this compound has not been reported.

Anticancer / Anti-proliferative Activity

Thiophene derivatives have been extensively studied for their potential as anticancer agents, with research demonstrating their ability to inhibit the growth of various cancer cell lines and to interfere with specific cancer-related pathways. nih.govimpactfactor.org

Inhibition of Specific Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of various thiophene derivatives against a panel of human cancer cell lines, including but not limited to HeLa (cervical cancer) and HepG2 (liver cancer). nih.gov These investigations have identified several promising candidates with low IC50 values. However, no published research specifically documents the testing of this compound against any cancer cell line.

Mechanisms of Action in Cancer Pathways

The mechanisms by which thiophene derivatives exert their anticancer effects are multifaceted and often depend on the specific substitutions on the thiophene ring. nih.gov Research has indicated that some derivatives can induce apoptosis (programmed cell death) and modulate the activity of key signaling proteins involved in cancer progression. nih.gov Due to the lack of biological data for this compound, its mechanism of action in cancer pathways remains uninvestigated.

Antiviral Activity

The antiviral potential of thiophene-containing compounds has been explored against a variety of viruses. mdpi.comdntb.gov.uasemanticscholar.orgnih.gov These studies often involve the design and synthesis of novel derivatives to identify potent viral inhibitors. A review of the current literature reveals no specific studies on the antiviral activity of this compound.

Ebola Virus Entry Inhibition

The Ebola virus (EBOV) enters host cells through a complex process mediated by its surface glycoprotein (B1211001) (GP). This process is a critical target for antiviral drug development. nih.gov Thiophene-based compounds have emerged as a promising class of Ebola virus entry inhibitors. acs.org Phenotypic screening of chemical libraries has identified hits containing a thiophene scaffold that exhibit antiviral activity in the micromolar range. acs.orgresearchgate.net

The mechanism of action for these thiophene derivatives involves acting at the viral entry level. nih.gov The Ebola virus glycoprotein is cleaved within the host cell's endolysosomes by cathepsin proteases, which exposes the receptor-binding domain. This domain then interacts with the host protein Niemann-Pick C1 (NPC1), a crucial step for membrane fusion and viral genome release. nih.gov Thiophene-based inhibitors are believed to bind to a hydrophobic groove at the interface of the GP1 and GP2 subunits of the viral glycoprotein. This binding can allosterically interfere with the GP's interaction with NPC1, thereby blocking the fusion process and preventing infection. nih.gov

Studies on a series of thiophene derivatives have demonstrated a strong correlation between their antiviral activity in pseudovirus systems and with the infectious wild-type Ebola virus. acs.org This validates the approach of targeting EBOV entry and highlights the potential of the thiophene scaffold in developing new treatments for Ebola virus disease. acs.org

Table 1: Antiviral Activity of Thiophene Derivatives against Ebola Virus (EBOV)

| Compound | EC50 (μM) against infectious EBOV acs.org | Description |

|---|---|---|

| Thiophene derivative with ortho-oxy-piperidine ring | 1.1 | A derivative with a piperidine (B6355638) ring connected via an oxygen linker at the ortho position of a phenyl substituent on the thiophene core. |

| Thiophene derivative with meta-oxy-piperidine ring | 1.6 | A derivative with a piperidine ring connected via an oxygen linker at the meta position of a phenyl substituent on the thiophene core. |

| Thiophene derivative with para-oxy-piperidine ring | 2.0 | A derivative with a piperidine ring connected via an oxygen linker at the para position of a phenyl substituent on the thiophene core. |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. nih.gov Thiophene and its derivatives have attracted significant interest as potential antioxidant agents due to their ability to act as free radical scavengers. nih.gov The antioxidant properties of these compounds are greatly influenced by the nature and position of substituents on the thiophene ring. nih.gov

Research into various synthetic thiophene analogues has demonstrated their capacity to mitigate oxidative damage. nih.govresearchgate.net For instance, certain ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown excellent antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, with some compounds exhibiting IC50 values indicating potent radical scavenging potential. researchgate.net The presence of specific electron-releasing groups is often correlated with enhanced antioxidant capacity. researchgate.net Similarly, resveratrol-thiophene hybrids have been synthesized and shown to possess significant antioxidant properties, in some cases superior to the natural antioxidant resveratrol (B1683913) itself. mdpi.com

Table 2: Antioxidant Activity of Representative Thiophene Derivatives

| Compound Class/Name | Antioxidant Assay | IC50 Value researchgate.netmdpi.com | Reference Standard |

|---|---|---|---|

| Tetrahydrobenzo[b]thiophene derivative (S4) | DPPH | 48.45 µg/mL | Ascorbic Acid |

| Tetrahydrobenzo[b]thiophene derivative (S6) | DPPH | 45.33 µg/mL | Ascorbic Acid |

| Resveratrol–thiophene hybrid (II) | - | - | Resveratrol (IC50 ~75 µM) |

| Resveratrol–thiophene hybrid (III) | DPPH | 26.8 µM | Resveratrol (IC50 ~75 µM) |

Enzyme Inhibition (beyond COX/LOX)

The thiophene scaffold is a versatile building block for designing potent and selective enzyme inhibitors, a critical area in drug discovery for diseases ranging from neurodegeneration to cancer. nih.govmdpi.com

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have reported the synthesis and evaluation of thiophene derivatives as cholinesterase inhibitors. cu.edu.egnih.gov

For example, a series of novel thiophene chalcone-coumarin hybrids demonstrated significant AChE inhibitory activity, with some compounds showing greater potency than the standard drug galantamine. utm.my Molecular docking studies suggest these compounds can interact with both the catalytic and peripheral anionic sites of the AChE enzyme, a desirable feature for effective inhibition. utm.my Another study on resveratrol-thiophene hybrids also revealed excellent inhibitory activity against both AChE and BChE. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of Thiophene Derivatives

| Compound/Series | Target Enzyme | IC50 Value mdpi.comutm.my | Reference Drug (IC50) |

|---|---|---|---|

| Thiophene Chalcone-Coumarin Hybrid (23e) | AChE | 0.42 µM | Galantamine (1.142 µM) |

| Thiophene Chalcone-Coumarin Hybrid (General Series) | AChE | 0.42 - 1.296 µM | Galantamine (1.142 µM) |

| Resveratrol–thiophene hybrid (II) | AChE | 15.7 µM | Galantamine (7.9 µM) |

| Resveratrol–thiophene hybrid (II) | BChE | 4.6 µM | Galantamine (7.9 µM) |

| Resveratrol–thiophene hybrid (III) | BChE | 5.3 µM | Galantamine (7.9 µM) |

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. nih.gov Consequently, PI3K inhibitors are a major focus of oncology research. The thiophene scaffold has been successfully utilized to develop highly potent and selective PI3K inhibitors. researchgate.netacs.org

Structure-based drug design has led to the discovery of tetra-substituted thiophenes with subnanomolar potency against the PI3Kα isoform and over 7000-fold selectivity against the related mTOR kinase. researchgate.net Another series of thiophene-containing triaryl pyrazolines showed potent and selective inhibition of the PI3Kγ isoform. nih.gov The most promising compound from this series, 3s, was significantly more potent and selective for PI3Kγ than the reference inhibitor LY294002. nih.gov Similarly, novel thiophene-triazine derivatives have been developed as dual PI3Kα/mTOR inhibitors, with some compounds showing exceptional potency against cancer cell lines. nih.gov

Table 4: PI3K Kinase Inhibitory Activity of Thiophene Derivatives

| Compound/Series | Target | IC50 / Ki Value nih.govresearchgate.netnih.gov | Selectivity Note |

|---|---|---|---|

| Tetra-substituted Thiophene (9) | PI3Kα | <1 nM (Ki) | >7000-fold selective over mTOR |

| Tetra-substituted Thiophene (10) | PI3Kα | <1 nM (Ki) | >1000-fold selective over mTOR |

| Triaryl Pyrazoline (3s) | PI3Kγ | 0.066 µM (IC50) | ~645-fold selective over PI3Kα |

| Triaryl Pyrazoline (3s) | PI3Kα | 42.6 µM (IC50) | - |

| Thiophene-Triazine Derivative | PI3Kα | 177.41 nM (IC50) | Dual PI3Kα/mTOR inhibitor |

| Thiophene-Triazine Derivative | mTOR | 12.24 nM (IC50) | Dual PI3Kα/mTOR inhibitor |

Structure-Activity Relationships (SAR) in Biological Contexts

Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds in drug discovery. For thiophene-based derivatives, SAR studies have provided crucial insights across various biological targets. nih.gov

Ebola Inhibition : In the context of EBOV entry inhibitors, SAR studies have explored modifications across the thiophene scaffold. For instance, the position of a substituted piperidine ring on a phenyl group attached to the thiophene core was found to influence activity, although ortho, meta, and para substitutions all yielded compounds with micromolar potency. acs.org This suggests a degree of flexibility in the inhibitor's binding mode within the viral glycoprotein.

Enzyme Inhibition : For PI3K inhibitors, SAR is well-defined. Optimization of a C-4 phenyl group on the thiophene ring was critical for maximizing selectivity over mTOR. researchgate.netacs.org The introduction of a triazole moiety helped maintain a key hydrogen-bonding network within the PI3K active site, improving both potency and selectivity. researchgate.netacs.org In the case of cholinesterase inhibitors, SAR analysis of thiophene-coumarin hybrids revealed that the nature and position of substituents on the chalcone (B49325) linker significantly impact AChE inhibition, with electron-donating groups often enhancing potency. utm.my

General Principles : Across different activities, the thiophene ring is often considered a bio-isosteric replacement for a phenyl ring, which can improve physicochemical properties, metabolic stability, and binding affinity. nih.gov The sulfur atom itself can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Fragment-Based Drug Discovery utilizing Fluorinated Thiophenes

Fragment-based drug discovery (FBDD) has become a powerful alternative to high-throughput screening for identifying novel hit compounds. wikipedia.orgdrughunter.com This method uses libraries of small, low-molecular-weight molecules ("fragments") to probe a biological target. wikipedia.org Because the fragments are small, they can explore chemical space more efficiently, and their initial weak binding can be optimized into highly potent leads. drughunter.com

Fluorinated fragments are particularly valuable in FBDD. The use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for screening offers high sensitivity and reduced signal overlap, allowing for the screening of more complex fragment mixtures. nih.gov A library of fluorinated fragments can achieve a similar level of chemical diversity as a much larger standard library. nih.gov

Given that thiophene is a privileged scaffold in medicinal chemistry and the advantages of fluorine in FBDD, fluorinated thiophenes like this compound represent ideal starting points or building blocks for fragment libraries. nih.govnih.gov A fragment containing the fluorobenzyl-thiophene motif could be identified in an initial screen and then systematically "grown" or elaborated, using synthetic chemistry to add functional groups that form additional favorable interactions with the target protein, ultimately leading to a potent, drug-like molecule. wikipedia.org This strategy combines the structural benefits of the thiophene core with the technical advantages of fluorine chemistry in the FBDD process.

Applications in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based organic semiconductors are of great interest for applications in organic light-emitting diodes (OLEDs) due to their excellent charge-transporting properties and high photoluminescence quantum yields. researchgate.net The incorporation of fluorine atoms into the molecular structure of these materials is a well-established strategy to enhance their performance. The fluorine substituent in compounds like 2-(2-Fluorophenyl)thiophene has been shown to enhance electron mobility in OLEDs.

While direct studies on 2-(4-Fluorobenzyl)thiophene in OLEDs are not extensively documented, its structural features suggest significant potential. The 4-fluorophenyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices. The benzyl (B1604629) spacer introduces a degree of flexibility that can impact the morphology of the thin films, potentially leading to improved device efficiency and stability. It is anticipated that polymers or oligomers derived from this compound could serve as emissive or charge-transporting layers in OLEDs, with the fluorine atom contributing to lower LUMO levels for better electron injection. researchgate.net

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. Thiophene-based polymers and small molecules are among the most promising materials for the active semiconductor layer in OFETs. researchgate.net The performance of these devices is highly dependent on the molecular packing and charge carrier mobility of the organic semiconductor.

The introduction of a 4-fluorophenyl group, as seen in derivatives of 2-(4-fluorophenyl)thiophene (B192845), can enhance the electron mobility of the material. bit.edu.cn In the case of this compound, the flexible benzyl linker could influence the solid-state packing of the molecules, which in turn affects the charge transport properties. While extended conjugation, like that in 2,2'-bithiophene, is known to improve charge transport, the specific substitution pattern in this compound offers a different approach to tuning OFET performance. Copolymers incorporating this moiety may exhibit p-type field-effect behavior with tunable mobility and on/off ratios, making them promising candidates for OFET applications. manchester.ac.uk

Conjugated Polymers and Copolymers

Conjugated polymers based on thiophene (B33073) are a cornerstone of organic electronics. nih.gov The synthesis of these polymers can be achieved through various methods, including electrochemical polymerization and cross-coupling reactions. nih.govrsc.org The properties of the resulting polymers can be finely tuned by modifying the substituent groups on the thiophene ring.

The polymerization of monomers like this compound would lead to the formation of poly(this compound). The pendant fluorobenzyl groups would influence the polymer's solubility, processability, and electronic properties. nih.gov The synthesis of copolymers, where this compound is combined with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT), could result in materials with enhanced electrochemical and electrochromic properties. researchgate.net Such copolymers could benefit from the combined advantages of both monomer units, leading to materials with good electrochemical behavior, high conductivity, and excellent stability. researchgate.net

Electro-optical Properties Tuning through Fluorination

Fluorination is a powerful tool for tuning the electro-optical properties of conjugated materials. nih.gov The strong electron-withdrawing nature of fluorine atoms can significantly lower the HOMO and LUMO energy levels of a molecule. This effect is crucial for applications in various optoelectronic devices as it allows for better energy level matching with electrodes and other materials in the device stack.

In this compound, the fluorine atom on the phenyl ring influences the electronic properties of the entire molecule. This can lead to a bathochromic (red) shift in the absorption spectra of polymers derived from it, effectively narrowing the bandgap. nih.gov The degree of fluorination and the position of the fluorine atoms can be systematically varied to achieve precise control over the material's absorption and emission characteristics, as well as its charge transport properties. acs.org

Electrochemical Applications

The unique electrochemical properties of fluorinated thiophene derivatives make them suitable for a range of electrochemical applications, from energy storage to electrochromic devices.

Energy Storage Devices

Conjugated polymers are promising materials for energy storage applications, such as supercapacitors, due to their high charge/discharge rates and long cycle life. The characteristic surface morphology of electropolymerized conjugated polymers provides a high surface area, which is beneficial for electrochemical capacitor applications. rsc.org

Polymers derived from 3-(perfluoroaryl)thiophenes have demonstrated high capacitor performance and excellent cycle stability. rsc.org Similarly, polymers based on 3-(4-fluorophenyl)thieno[3,2-b]thiophene have been suggested for energy storage applications due to their high energy density, which is attributed to a porous surface structure. iaea.orgresearchgate.net It is plausible that polymers of this compound could also exhibit favorable properties for energy storage, with the fluorobenzyl group influencing the polymer's morphology and, consequently, its capacitive performance.

Electrochromic Devices

Electrochromic devices, which change their color in response to an applied voltage, have applications in smart windows, displays, and camouflage. acs.org Conjugated polymers are ideal materials for electrochromic layers due to their ability to undergo reversible color changes upon doping and dedoping. acs.org

Fluorinated polythiophene derivatives have been successfully used in high-performance electrochromic devices. acs.org For instance, poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) exhibits a distinct color change with a bandgap of 1.94 eV. grafiati.com Copolymers of 3-(4-fluorophenyl)thiophene (B192847) and EDOT have also shown excellent electrochromic behavior. researchgate.net Polymers derived from 3-(4-fluorophenyl)thieno[3,2-b]thiophene have been noted for their stable optical properties, making them suitable for electrochromic devices. iaea.org The incorporation of this compound into electrochromic polymers could offer a pathway to new materials with tunable colors and switching characteristics. yuntech.edu.twmetu.edu.trmdpi.com

Future Perspectives and Emerging Research Areas

Development of Novel Therapeutic Agents

The 2-(4-fluorobenzyl)thiophene scaffold is a key component in the synthesis of new therapeutic agents, particularly through its incorporation into more complex derivatives. Research has demonstrated its value in creating compounds with specific inhibitory activities against important biological targets.

A notable example is the development of selective COX-2 inhibitors. The compound 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole has been synthesized and identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govacs.org This molecule incorporates the 4-fluorobenzyl group attached to a thiophene-triazole core, highlighting the utility of this substructure in designing targeted anti-inflammatory agents. nih.gov

Furthermore, the this compound moiety has been integrated into compounds targeting neurodegenerative diseases. A series of derivatives, including 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. nih.gov These efforts underscore the versatility of the scaffold in developing treatments for a range of pathological conditions. Other complex derivatives, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)thiophene-2-carboxamide , are also being explored for their potential as enzyme inhibitors and receptor ligands. ontosight.ai

| Derivative Compound | Therapeutic Area | Target | Reference |

| 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | Anti-inflammatory | COX-2 | acs.org |

| 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Neurodegenerative Disease | Acetylcholinesterase (AChE) | nih.gov |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)thiophene-2-carboxamide | General Drug Discovery | Enzyme Inhibitors, Receptor Ligands |

Integration into Hybrid Molecular Systems

A key strategy in modern drug discovery is the creation of hybrid molecules that combine multiple pharmacophores to achieve enhanced activity or novel mechanisms of action. The this compound structure is an attractive building block for such systems.

The most prominent example is its integration into triazole-based systems. Triazoles are a class of heterocyclic compounds known for a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.goveurekaselect.com By linking the thiophene (B33073) moiety to a 1,2,4-triazole (B32235) ring, researchers have created potent hybrid molecules. In the selective COX-2 inhibitor 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole , the 4-fluorobenzyl group is attached via a sulfur bridge to the triazole, which itself is substituted with thiophene and a 4-chlorophenyl ring. acs.org This intricate assembly demonstrates a successful application of molecular hybridization, where each component contributes to the final biological profile of the molecule. acs.org

Studies on related thiophene-linked 1,2,4-triazoles have shown potent antimicrobial and anti-proliferative activities, suggesting that this hybrid approach is a fertile ground for discovering new drugs. mdpi.comnih.govcsic.es The fluorobenzyl group, in particular, can modulate properties like lipophilicity and binding interactions, making it a valuable addition to these complex systems.

Advanced Computational Modeling for Drug Design

Computational methods are increasingly vital for accelerating drug discovery by predicting how molecules will interact with biological targets. Derivatives of this compound have been the subject of such advanced modeling to understand their structure-activity relationships and binding mechanisms.

For the selective COX-2 inhibitor 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole , a detailed analysis of its crystal structure was performed. acs.org This analysis revealed that the molecule's three-dimensional arrangement is stabilized by a network of weak hydrogen bonds and other noncovalent interactions. acs.org Advanced theoretical studies, including Gavezzotti's PIXEL energy calculations and the mapping of the molecular electrostatic potential (ESP), were used to quantify the energetics of these interactions. acs.org Such computational insights are crucial for understanding the supramolecular self-assembly in the solid state and for rationally designing second-generation inhibitors with improved properties. acs.org

Molecular docking, another key computational tool, has been widely applied to thiophene-based compounds to predict their binding modes. For thiophene-linked triazoles, docking studies have helped identify key interactions with the active sites of targets like DNA gyrase and cyclin-dependent kinase 2 (CDK2), correlating with their observed antibacterial and anti-proliferative activities. nih.govcsic.es These computational models provide a roadmap for optimizing the chemical structure, including modifications to the fluorobenzyl group, to enhance potency and selectivity.

Exploration of New Biological Targets

While research is ongoing, derivatives containing the this compound scaffold have already been successfully directed toward new and important biological targets beyond those of traditional thiophene compounds.

Key new targets that have been identified include:

Cyclooxygenase-2 (COX-2): As demonstrated by the triazole derivative 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole , this enzyme is a validated target for anti-inflammatory therapies. The successful inhibition by a molecule containing the fluorobenzyl-thiophene motif opens a pathway for developing new selective anti-inflammatory drugs. nih.govacs.org

Acetylcholinesterase (AChE): The development of piperazine-substituted thiophene carboxamides, such as 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , has established AChE as a viable target. nih.gov This is particularly relevant for addressing neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov

The broader field of thiophene research suggests numerous other potential targets for future exploration. Derivatives have shown activity against cancer-related targets like vascular endothelial growth factor receptors (VEGFR) and P-glycoprotein (P-gp) efflux pumps, as well as microbial enzymes such as DNA gyrase. nih.govnih.gov This indicates that by modifying the core this compound structure, it may be possible to develop agents against a wide spectrum of diseases, from cancer to bacterial infections.

Industrial Scale Production and Purification Methodologies

While specific industrial-scale synthesis for the parent compound this compound is not widely documented, the synthetic methodologies for its key derivatives provide a clear blueprint for production. The incorporation of the this compound motif is often achieved in the final steps of a synthetic sequence, which is a common strategy in pharmaceutical manufacturing.

A representative synthesis is that of the COX-2 inhibitor, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole . nih.govacs.org The key step involves the S-alkylation of a precursor molecule, 4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol , with 4-fluorobenzyl bromide . This reaction is typically carried out by stirring the components in a solvent like N,N-dimethylformamide (DMF) with a base such as anhydrous potassium carbonate. nih.gov

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 1 | Thiophene-2-carbohydrazide | 4-chlorophenyl isothiocyanate | Ethanol (B145695) | 1,4-disubstituted thiosemicarbazide | nih.gov |

| 2 | 1,4-disubstituted thiosemicarbazide | - | Cyclization | 4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| 3 | 4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | 4-fluorobenzyl bromide | Anhydrous K₂CO₃, DMF | 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | nih.gov |

This synthetic route is robust and scalable, utilizing common reagents and reaction conditions suitable for industrial application. Purification of the final product and intermediates would typically involve standard techniques such as recrystallization from an appropriate solvent or column chromatography to achieve the high purity required for pharmaceutical use.

Q & A

Q. What are the standard synthetic routes for 2-(4-Fluorobenzyl)thiophene, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, reacting 4-fluorobenzyl bromide with thiophene derivatives in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Intermediates are characterized via 1H/13C NMR (to confirm substitution patterns), IR spectroscopy (to track functional groups like C-F stretches at ~1100 cm⁻¹), and mass spectrometry (to verify molecular ions). Yield optimization often requires refluxing in dry solvents (e.g., dichloromethane) and inert atmospheres .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization from ethanol or acetonitrile yields needle-like crystals. Key parameters include monoclinic symmetry (space group C2/c), unit cell dimensions (e.g., a = 26.1463 Å, β = 101.383°), and hydrogen-bonding interactions stabilizing the lattice. Complementary NMR data (e.g., coupling constants for aromatic protons) and HPLC purity analysis (>98%) further validate the structure .

Advanced Research Questions

Q. What strategies optimize the regioselective synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity challenges in thiophene functionalization are addressed via directed ortho-metalation (using TMPMgCl·LiCl) or palladium-catalyzed C-H activation . For fluorinated analogs, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C) while improving yields. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) ensures high purity. Recent studies highlight DFT calculations to predict reactive sites and guide substituent placement .

Q. How do researchers address discrepancies in reported spectral data for this compound analogs?

- Methodological Answer : Contradictions in NMR or mass spectra are resolved through reproducibility studies (replicating reactions under identical conditions) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For example, conflicting NOE correlations in stereoisomers are clarified via 2D NMR techniques (COSY, HSQC). Cross-referencing with crystallographic data (e.g., bond lengths and angles from SC-XRD) provides structural validation. Collaborative data-sharing platforms (e.g., IUCr journals) are critical for resolving ambiguities .

Q. What in silico methods predict the reactivity and stability of this compound in different environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties like HOMO-LUMO gaps (to predict electrophilic attack sites) and Fukui indices (for reactivity hotspots).Molecular dynamics (MD) simulations assess stability in solvents (e.g., water vs. DMSO) by analyzing solvation shells and Gibbs free energy.ADMET prediction tools (e.g., SwissADME) evaluate metabolic pathways and toxicity risks, particularly for thiophene-derived pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.